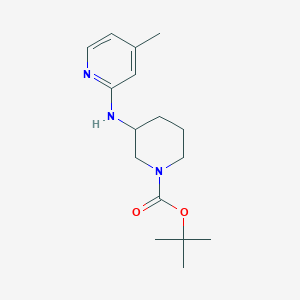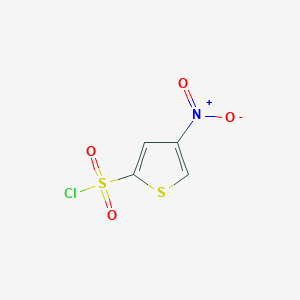![molecular formula C150H230N44O39S B1612485 (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid CAS No. 47931-80-6](/img/structure/B1612485.png)
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosactide is a synthetic peptide that acts as a structural analog of corticotropin, specifically mimicking the first 28 amino acids of human adrenocorticotropin . This compound has been used clinically due to its ability to stimulate the adrenal cortex, leading to the production of corticosteroids .
Preparation Methods
Tosactide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Chemical Reactions Analysis
Tosactide undergoes various chemical reactions, including:
Oxidation: Tosactide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: Tosactide can undergo substitution reactions where specific amino acids are replaced with others to modify its activity or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are modified peptides with altered structural or functional properties .
Scientific Research Applications
Tosactide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies investigating the role of corticotropin and its analogs in stress response and adrenal function.
Mechanism of Action
Tosactide exerts its effects by binding to specific receptors on the adrenal cortex cells, mimicking the action of natural adrenocorticotropin. This binding stimulates the initial reactions involved in the synthesis of adrenal steroids, including cortisol, cortisone, and aldosterone . The molecular targets include the melanocortin 2 receptor (MC2R), which is crucial for the activation of steroidogenesis pathways .
Comparison with Similar Compounds
Tosactide is similar to other corticotropin analogs such as tetracosactide, which also mimics the action of adrenocorticotropin but differs in the length of the peptide chain. Tetracosactide consists of the first 24 amino acids of adrenocorticotropin, whereas tosactide includes the first 28 amino acids . This slight difference in structure can lead to variations in their biological activity and duration of action .
Similar compounds include:
Tetracosactide: A shorter analog of adrenocorticotropin used for similar diagnostic and therapeutic purposes.
Cosyntropin: Another synthetic peptide that mimics the first 24 amino acids of adrenocorticotropin.
Tosactide’s uniqueness lies in its extended peptide chain, which may offer different pharmacokinetic and pharmacodynamic properties compared to its shorter analogs .
Properties
CAS No. |
47931-80-6 |
|---|---|
Molecular Formula |
C150H230N44O39S |
Molecular Weight |
3305.8 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C150H230N44O39S/c1-80(2)120(190-139(224)112-40-26-62-192(112)144(229)101(35-17-21-58-154)173-115(200)75-168-125(210)106(69-87-72-166-93-31-13-12-30-91(87)93)184-129(214)98(37-23-60-164-149(158)159)177-134(219)105(66-84-28-10-9-11-29-84)183-136(221)107(70-88-73-162-79-170-88)185-130(215)99(50-52-117(202)203)178-131(216)100(54-65-234-8)179-137(222)110(78-196)188-135(220)104(182-124(209)92(155)77-195)67-85-42-46-89(197)47-43-85)141(226)169-76-114(199)172-94(32-14-18-55-151)126(211)175-95(33-15-19-56-152)127(212)176-97(36-22-59-163-148(156)157)128(213)181-102(38-24-61-165-150(160)161)145(230)193-63-27-41-113(193)140(225)191-122(82(5)6)142(227)180-96(34-16-20-57-153)132(217)189-121(81(3)4)143(228)187-109(68-86-44-48-90(198)49-45-86)146(231)194-64-25-39-111(194)138(223)186-108(71-119(206)207)133(218)171-83(7)123(208)167-74-116(201)174-103(147(232)233)51-53-118(204)205/h9-13,28-31,42-49,72-73,79-83,92,94-113,120-122,166,195-198H,14-27,32-41,50-71,74-78,151-155H2,1-8H3,(H,162,170)(H,167,208)(H,168,210)(H,169,226)(H,171,218)(H,172,199)(H,173,200)(H,174,201)(H,175,211)(H,176,212)(H,177,219)(H,178,216)(H,179,222)(H,180,227)(H,181,213)(H,182,209)(H,183,221)(H,184,214)(H,185,215)(H,186,223)(H,187,228)(H,188,220)(H,189,217)(H,190,224)(H,191,225)(H,202,203)(H,204,205)(H,206,207)(H,232,233)(H4,156,157,163)(H4,158,159,164)(H4,160,161,165)/t83-,92-,94-,95-,96-,97?,98?,99-,100?,101?,102-,103?,104-,105?,106-,107-,108?,109-,110?,111-,112-,113-,120-,121-,122?/m0/s1 |
InChI Key |
VDBFSWDFTQMVDA-BBRLRVDQSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C(C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |
sequence |
SYSMEHFRWGKPVGKKRRPVKVYPDAGE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)
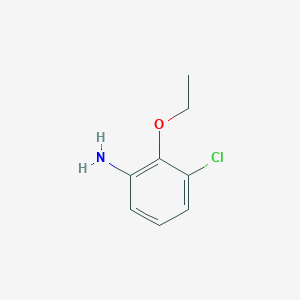
![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)
![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)
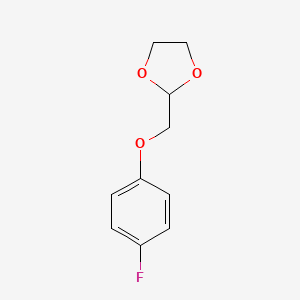
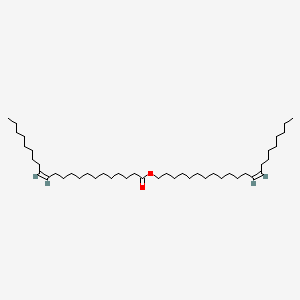
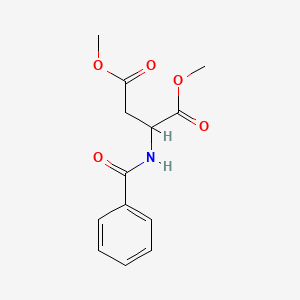
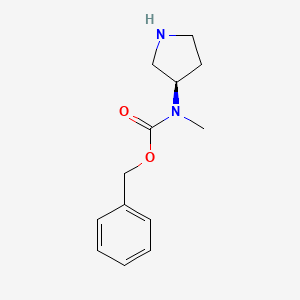
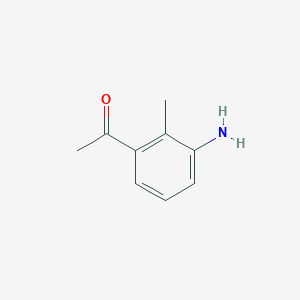
![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)
